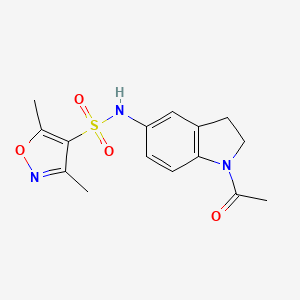![molecular formula C19H24N2O3S B6621245 N-[4-(diethylamino)phenyl]-2-ethylsulfonylbenzamide](/img/structure/B6621245.png)
N-[4-(diethylamino)phenyl]-2-ethylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)phenyl]-2-ethylsulfonylbenzamide is a complex organic compound with a unique structure that includes a diethylamino group, a phenyl ring, and an ethylsulfonylbenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-2-ethylsulfonylbenzamide typically involves multiple steps. One common method includes the reaction of 4-(diethylamino)aniline with 2-ethylsulfonylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(diethylamino)phenyl]-2-ethylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-[4-(diethylamino)phenyl]-2-ethylsulfonylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mécanisme D'action
The mechanism of action of N-[4-(diethylamino)phenyl]-2-ethylsulfonylbenzamide involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the ethylsulfonylbenzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(diethylamino)phenyl]-N’-phenylurea: Similar structure but with a urea moiety instead of an ethylsulfonyl group.
4-Dimethylaminopyridine (DMAP): Contains a diethylamino group and is widely used as a catalyst in organic synthesis.
Uniqueness
N-[4-(diethylamino)phenyl]-2-ethylsulfonylbenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the diethylamino and ethylsulfonylbenzamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N-[4-(diethylamino)phenyl]-2-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-4-21(5-2)16-13-11-15(12-14-16)20-19(22)17-9-7-8-10-18(17)25(23,24)6-3/h7-14H,4-6H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDCAMUUHBIDFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-chlorophenyl)-N-[2-(2-ethylanilino)-2-oxoethyl]-6-methyl-4-oxopyridazine-3-carboxamide](/img/structure/B6621165.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(3-methoxypropyl)-2H-chromene-3-carboxamide](/img/structure/B6621167.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-4-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-methylbenzamide](/img/structure/B6621175.png)
![2-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]quinazolin-4-amine](/img/structure/B6621178.png)
![2-[[2-(2,4-dimethylphenoxy)acetyl]-ethylamino]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B6621181.png)
![2-bromo-N-[(4-ethylphenyl)methyl]-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B6621191.png)
![N-[4-(4-nitrophenyl)sulfonylphenyl]-3-(3-oxo-1,4-benzothiazin-4-yl)propanamide](/img/structure/B6621199.png)



![Methyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B6621236.png)
![N-[2-(4-imidazo[2,1-b][1,3]thiazol-6-ylanilino)-2-oxoethyl]-3,4,5-trimethoxybenzamide](/img/structure/B6621240.png)


